3-Octenylsuccinic anhydride
Overview
Description
3-Octenylsuccinic anhydride is an organic compound that belongs to the class of anhydrides. It is characterized by the presence of a succinic anhydride moiety attached to an octenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octenylsuccinic anhydride can be synthesized through the esterification of starch with octenyl succinic anhydride. This process involves the reaction of starch with octenyl succinic anhydride under controlled conditions to yield the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 3-Octenylsuccinic anhydride undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to form succinic acid and octenyl alcohol.
Substitution: Reaction with nucleophiles to replace the anhydride group with other functional groups.
Common Reagents and Conditions:
Esterification: Requires an alcohol and a catalyst, typically conducted at elevated temperatures.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Substitution: Involves nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Esterification: Formation of octenyl succinate esters.
Hydrolysis: Formation of succinic acid and octenyl alcohol.
Substitution: Formation of substituted succinic anhydrides.
Scientific Research Applications
3-Octenylsuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer modification.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an emulsifying agent in food and cosmetic products.
Mechanism of Action
The mechanism of action of 3-octenylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The anhydride group reacts with nucleophiles, such as hydroxyl or amino groups, to form stable covalent bonds. This reactivity allows it to modify the properties of polymers, proteins, and other molecules, enhancing their functionality and stability .
Comparison with Similar Compounds
Succinic Anhydride: Lacks the octenyl group, making it less hydrophobic.
Maleic Anhydride: Contains a double bond in the anhydride ring, leading to different reactivity.
Phthalic Anhydride: Contains an aromatic ring, resulting in different chemical properties.
Uniqueness: 3-Octenylsuccinic anhydride is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it particularly useful in applications requiring emulsification and stabilization of mixtures .
Properties
IUPAC Name |
3-oct-1-enyloxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLISWPFVWWWNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052515 | |
Record name | 1-Octenylsuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7757-96-2 | |
Record name | Dihydro-3-(1-octen-1-yl)-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7757-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octenylsuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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